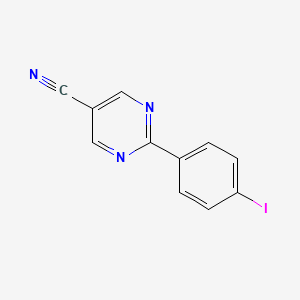

2-(4-Iodophenyl)pyrimidine-5-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H6IN3 |

|---|---|

Molecular Weight |

307.09 g/mol |

IUPAC Name |

2-(4-iodophenyl)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C11H6IN3/c12-10-3-1-9(2-4-10)11-14-6-8(5-13)7-15-11/h1-4,6-7H |

InChI Key |

ZNWGOHPJCGCAHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)C#N)I |

Origin of Product |

United States |

Synthetic Methodologies and Synthetic Pathway Analysis for 2 4 Iodophenyl Pyrimidine 5 Carbonitrile

Foundational Synthetic Strategies for Pyrimidine-5-carbonitrile Ring Systems

The formation of the pyrimidine-5-carbonitrile core is a critical step in the synthesis of the target compound. Various established methods in heterocyclic chemistry can be employed, primarily revolving around multicomponent reactions and cyclocondensation protocols.

Multicomponent Reaction Approaches for Pyrimidine-5-carbonitrile Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. mdpi.com These reactions are advantageous due to their atom economy, reduced reaction times, and straightforward product isolation. researchgate.net For the synthesis of pyrimidine-5-carbonitrile derivatives, a common MCR approach involves the condensation of an aldehyde, malononitrile, and a urea or thiourea derivative. researchgate.netkthmcollege.ac.in This reaction is often catalyzed by an acid or a base. For instance, magnesium oxide (MgO) has been shown to be an effective heterogeneous base catalyst for the three-component reaction of aldehydes, amidine systems, and malononitrile, leading to the formation of 4-amino-5-pyrimidine carbonitrile derivatives. researchgate.net Similarly, a sustainable approach using a bone char-derived solid acid catalyst has been developed for the synthesis of pyrimidine-5-carbonitrile derivatives under solvent-free conditions. nih.gov The general mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the urea/thiourea and subsequent cyclization and aromatization to yield the pyrimidine (B1678525) ring. nih.gov

Another notable multicomponent approach is the iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols. figshare.comnih.govorganic-chemistry.org This method proceeds through a sequence of condensation and dehydrogenation steps, offering a regioselective route to highly substituted pyrimidines. figshare.comnih.govorganic-chemistry.org While not directly producing the carbonitrile, this strategy highlights the versatility of MCRs in constructing the core pyrimidine structure, which can then be further functionalized.

Table 1: Examples of Multicomponent Reactions for Pyrimidine-5-carbonitrile Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Aldehyde | Malononitrile | Urea/Thiourea | MgO, EtOH, reflux | 4-Amino/thioxo-pyrimidine-5-carbonitrile |

| Aldehyde | Malononitrile | Urea/Thiourea | Bone char-nPrN-SO3H, 80°C, solvent-free | Pyrimidine-5-carbonitrile derivatives |

| Amidines | Alcohols | - | Iridium-pincer complex | Substituted pyrimidines |

Cyclocondensation Protocols for Pyrimidine Core Construction

Cyclocondensation reactions are fundamental to the synthesis of heterocyclic compounds, including pyrimidines. These reactions typically involve the formation of the heterocyclic ring from one or more acyclic precursors through the formation of two new bonds. A widely used method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine derivative. bu.edu.eg

For the synthesis of pyrimidine-5-carbonitriles, a suitable three-carbon component with a nitrile group is required. One common strategy involves the reaction of 2-formyl-3-arylpropionitriles (a 1,3-dicarbonyl equivalent) with amidines. The reaction proceeds by the initial formation of an enamine, followed by intramolecular cyclization and subsequent dehydration to afford the pyrimidine ring. The specific substituents on the final product are determined by the choice of the starting materials. For instance, the reaction of 6-aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile with various reagents can lead to a series of pyrimidine and fused pyrimidine derivatives. researchgate.net

Directed Functionalization for the Introduction of the 4-Iodophenyl Moiety

Once the pyrimidine-5-carbonitrile core is established, the next critical step is the introduction of the 4-iodophenyl group at the C2 position. This can be achieved through several methods, with palladium-catalyzed cross-coupling reactions being the most prominent and versatile.

Direct C-H Halogenation Strategies on Pyrimidine Derivatives

Direct C-H halogenation is an increasingly important method for the functionalization of heterocyclic compounds, as it avoids the need for pre-functionalized starting materials. rsc.org For pyrimidine derivatives, direct halogenation can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. However, recent advances have shown that under specific conditions, direct C-H halogenation of pyrimidines is possible. tandfonline.comacs.org These reactions often employ N-halosuccinimides (NXS) as the halogen source and may require a catalyst. tandfonline.com The regioselectivity of the halogenation can be influenced by the substituents already present on the pyrimidine ring and the reaction conditions. While this method offers a direct route to halogenated pyrimidines, its application for the specific synthesis of 2-(4-Iodophenyl)pyrimidine-5-carbonitrile would likely involve a subsequent cross-coupling step to introduce the 4-iodophenyl group, making it a less direct approach compared to direct arylation methods.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substitution at the Pyrimidine Core

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of biaryl and heteroaryl compounds. nih.govresearchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. For the synthesis of this compound, a common strategy is to start with a 2-halopyrimidine-5-carbonitrile and couple it with a 4-iodophenyl organometallic reagent, or vice versa.

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions, employing an organoboron reagent (typically a boronic acid or ester) as the organometallic partner. researchgate.netmdpi.comnih.gov This reaction is known for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. researchgate.net

In the context of synthesizing this compound, a plausible and efficient route involves the Suzuki-Miyaura coupling of 2-chloro- or 2-bromopyrimidine-5-carbonitrile with 4-iodophenylboronic acid. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor and a phosphine (B1218219) ligand, in the presence of a base. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. For example, Pd(PPh3)4 is a commonly used catalyst for such transformations. researchgate.net The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using a Pd(0) catalyst has been reported to produce novel pyrimidine analogs in good yields. researchgate.netmdpi.com

Table 2: Key Components in Suzuki-Miyaura Coupling for Aryl-Pyrimidine Synthesis

| Component | Function | Common Examples |

|---|---|---|

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh3)4, Pd(OAc)2, PdCl2(dppf) |

| Ligand | Stabilizes the catalyst and influences reactivity | Triphenylphosphine (PPh3), XPhos |

| Base | Activates the boronic acid and neutralizes byproducts | Na2CO3, K2CO3, K3PO4 |

| Solvent | Provides the reaction medium | Dioxane, Toluene, DMF, Water |

| Boronic Acid | Provides the aryl group | 4-Iodophenylboronic acid |

| Pyrimidine Substrate | Provides the pyrimidine core | 2-Chloropyrimidine-5-carbonitrile |

The Suzuki-Miyaura coupling offers a reliable and modular approach for the synthesis of this compound, allowing for the late-stage introduction of the 4-iodophenyl moiety onto a pre-formed pyrimidine-5-carbonitrile scaffold. This flexibility is highly valuable in medicinal chemistry and materials science for the generation of libraries of related compounds.

Sonogashira Coupling Reactions with Pyrimidine Iodides

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is particularly valuable for modifying pyrimidine scaffolds, such as those containing an iodide leaving group. The process is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

The catalytic cycle is understood to involve two interconnected cycles. In the palladium cycle, oxidative addition of the pyrimidine iodide to a Pd(0) species occurs, followed by transmetalation from the copper acetylide and subsequent reductive elimination to yield the alkyne-substituted pyrimidine. The copper cycle facilitates the formation of the reactive copper acetylide species from the terminal alkyne and the copper(I) salt. researchgate.net

Recent advancements have focused on developing copper-free Sonogashira protocols to mitigate issues related to the toxicity of copper and the formation of undesired alkyne homocoupling byproducts (Glaser coupling). researchgate.net These modified procedures often employ specialized ligands or reaction conditions to facilitate the direct reaction of the palladium complex with the alkyne. Furthermore, the development of water-soluble palladium complexes has enabled these reactions to be performed in aqueous media, enhancing the green profile of the synthesis. nih.gov The reaction is versatile, tolerating a wide range of functional groups on both the pyrimidine and alkyne coupling partners. nih.govnih.gov

| Catalyst System | Substrates | Solvent/Base | Key Features |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Aryl/Heteroaryl Iodide + Terminal Alkyne | Amine (e.g., Et₃N, DIPEA) | Classic conditions, high efficiency. nih.gov |

| Pd(OAc)₂ / Ligand | Aryl Bromide + Terminal Alkyne | Organic Base | Copper-free conditions, avoids Glaser side-products. |

| Water-Soluble Pd Complex | Alkyne-Peptide + Aryl Iodide | Aqueous Medium | Suitable for biological applications, green chemistry approach. nih.gov |

Buchwald-Hartwig Amination Strategies for Pyrimidine Derivatives

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction enables the arylation of a wide array of nitrogen-containing nucleophiles, including primary and secondary amines, with aryl and heteroaryl halides or triflates. wikipedia.orgorganic-chemistry.org Its application to pyrimidine derivatives allows for the direct installation of amino groups, which are prevalent in medicinally important compounds.

The success of the Buchwald-Hartwig amination relies on a carefully selected catalytic system, which typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a sterically hindered and electron-rich phosphine ligand, and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.org The ligand plays a critical role in facilitating both the oxidative addition of the pyrimidine halide to the Pd(0) center and the final reductive elimination step that forms the C-N bond and regenerates the active catalyst. libretexts.org

Several "generations" of ligands have been developed to broaden the scope and improve the efficiency of the reaction. wikipedia.org For instance, bidentate phosphine ligands like BINAP and DPPF were early successes, while more recent sterically hindered monophosphine ligands such as XPhos and BrettPhos allow for the coupling of a wider range of amines, including primary amines, under milder conditions. libretexts.org The reaction is highly versatile and has been successfully applied to the synthesis of aminopyridines from bromopyridines, a system closely related to pyrimidines. researchgate.netnih.gov

| Component | Examples | Function in Catalytic Cycle |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | BINAP, XPhos, BrettPhos | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination. libretexts.org |

| Base | NaOtBu, K₂CO₃, LiHMDS | Deprotonates the amine nucleophile and facilitates catalyst turnover. libretexts.org |

| Substrates | Aryl/Heteroaryl Halides + Primary/Secondary Amines | Coupling partners for C-N bond formation. wikipedia.org |

Ullmann-Type Coupling Reactions in Pyrimidine Functionalization

Ullmann-type reactions represent a classic, copper-catalyzed method for the formation of carbon-heteroatom bonds, including C-N, C-O, and C-S linkages. wikipedia.orgorganic-chemistry.org While often requiring harsher conditions (high temperatures and polar aprotic solvents) than their palladium-catalyzed counterparts, Ullmann condensations remain a valuable tool for the functionalization of aryl and heteroaryl halides, including pyrimidine derivatives. wikipedia.org The abundance and lower toxicity of copper compared to palladium make it an attractive catalyst. mdpi.com

Traditional Ullmann reactions often used stoichiometric amounts of copper powder. wikipedia.org Modern protocols, however, employ catalytic amounts of a copper(I) salt (e.g., CuI) in combination with a ligand, which significantly improves reaction efficiency and allows for milder conditions. mdpi.com Ligands such as diamines (e.g., N,N'-dimethylethylenediamine, DMEDA), phenanthrolines, and amino acids have proven effective in stabilizing the copper catalyst and facilitating the coupling process. mdpi.comresearchgate.net

The generally accepted mechanism for the Ullmann-Goldberg amination involves the coordination of the ligand and the amine (or its corresponding amide) to the Cu(I) center, followed by oxidative addition of the pyrimidine halide. mdpi.com Reductive elimination from the resulting intermediate furnishes the N-arylated product. These reactions have been successfully used for the amination of various heterocyclic systems, demonstrating their utility in building complex molecular architectures. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions for Pyrimidine Derivatization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. masterorganicchemistry.com The pyrimidine ring, being inherently electron-poor due to the presence of two electronegative nitrogen atoms, is an excellent substrate for SNAr reactions. youtube.com This reactivity is often further enhanced by the presence of additional electron-withdrawing groups, such as the nitrile group in pyrimidine-5-carbonitriles.

The SNAr mechanism proceeds via a two-step, addition-elimination pathway. First, a nucleophile attacks the carbon atom bearing the leaving group (typically a halide), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The negative charge in this complex is delocalized onto the electronegative atoms of the ring and any electron-withdrawing substituents, which stabilizes the intermediate. youtube.com In the second step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product. youtube.com

For halogenated pyrimidines, the rate of reaction is often fastest when the halogen is positioned ortho or para to the ring nitrogens, as this allows for optimal stabilization of the negative charge in the Meisenheimer complex. youtube.com A wide variety of nucleophiles can be employed in SNAr reactions with pyrimidines, including alkoxides, thiolates, and amines, making it a highly versatile method for introducing diverse functional groups.

| Factor | Effect on Reaction Rate | Reason |

|---|---|---|

| Electron-withdrawing groups (e.g., -CN, -NO₂) | Increases rate | Stabilizes the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comyoutube.com |

| Leaving Group Ability | F > Cl > Br > I | The first step (nucleophilic attack) is rate-determining, and fluorine's high electronegativity makes the carbon more electrophilic. rsc.org |

| Nucleophile Strength | Stronger nucleophiles react faster | Facilitates the initial attack on the electron-deficient ring. |

| Solvent | Polar aprotic solvents are preferred | Solvates the cation of the nucleophile but not the anion, increasing nucleophilicity. |

Sustainable and Green Chemistry Approaches in Pyrimidine-5-carbonitrile Synthesis

In recent years, the principles of green chemistry have become increasingly integral to synthetic organic chemistry. rasayanjournal.co.in These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. eurekaselect.comnih.gov The synthesis of pyrimidine-5-carbonitrile and its derivatives has been a fertile ground for the application of these approaches, focusing on the development of environmentally benign catalysts and the use of alternative reaction media. rasayanjournal.co.in

Development and Application of Green Catalytic Systems for Pyrimidine Synthesis

A key tenet of green chemistry is the use of catalytic reagents in preference to stoichiometric ones. rasayanjournal.co.in Research in pyrimidine synthesis has explored a variety of novel, sustainable catalytic systems designed to improve efficiency, reduce waste, and allow for catalyst recycling.

Examples of such green catalysts include:

Biowaste-derived catalysts : A robust solid acid catalyst derived from bone char has been utilized for the efficient synthesis of pyrimidine-5-carbonitrile derivatives under solvent-free conditions. researchgate.net

Natural Polymers and Biocatalysts : Humic acid has been shown to be an effective and eco-friendly catalyst for the solvent-free synthesis of related thiazolopyrimidine derivatives. researchgate.net β-cyclodextrin has also been used as a recyclable, non-toxic catalyst for pyrimidine synthesis in aqueous media. mdpi.com

Nanocatalysts : Various nanoparticle-based catalysts, such as those made from ZnO or Fe₂O₃, have been employed. Their high surface-area-to-volume ratio often leads to enhanced catalytic activity, allowing for high yields in short reaction times, and they can often be recovered and reused. researchgate.net

| Catalyst Type | Example | Reaction | Green Advantages |

|---|---|---|---|

| Solid Acid Catalyst | Bone char-nPrN-SO₃H | Multicomponent synthesis of pyrimidine-5-carbonitriles | Derived from biowaste, reusable, solvent-free conditions. researchgate.net |

| Biopolymer | β-cyclodextrin | Multicomponent synthesis of pyrimidines | Recyclable, non-toxic, operates in aqueous medium. mdpi.com |

| Nanoparticle | ZnO-NPs | Synthesis of fused pyrimidines | High efficiency, reusable, often used with microwave irradiation. researchgate.net |

| Simple Inorganic Salt | Ammonium chloride | One-pot synthesis of pyrimidine-5-carbonitrile | Inexpensive, easily available, neutral and solvent-free conditions. kthmcollege.ac.in |

Solvent-Free and Aqueous Reaction Media for Pyrimidine-5-carbonitrile Synthesis

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional reliance on volatile organic compounds (VOCs) poses environmental and health risks. Consequently, a major focus of green chemistry is the replacement of hazardous solvents with benign alternatives, or the elimination of the solvent altogether. rasayanjournal.co.in

Solvent-Free Reactions : Also known as solid-state or neat reactions, these are conducted by mixing and heating the reactants without any solvent. This approach offers numerous benefits, including reduced waste, simplified product isolation and purification, and often shorter reaction times with high yields. kthmcollege.ac.innih.gov Several methods for synthesizing pyrimidine-5-carbonitrile derivatives have been developed under solvent-free conditions, often facilitated by grinding the reactants or using microwave irradiation in the absence of a solvent. researchgate.netkthmcollege.ac.in For instance, a simple, eco-friendly method uses ammonium chloride as an inexpensive and readily available catalyst under neutral, solvent-free conditions to produce pyrimidine-5-carbonitriles. kthmcollege.ac.in

Aqueous Reaction Media : Water is considered the ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the low solubility of many organic compounds can be a challenge, strategies have been developed to overcome this limitation. researchgate.net These include the use of phase-transfer catalysts, surfactants, or hydrotropic solutions that increase the solubility of organic reactants in water. researchgate.net Multicomponent reactions to synthesize pyrimidine derivatives have been successfully carried out in water, sometimes with the aid of a catalyst like trifluoroacetic acid (TFA) or under microwave or ultrasonic irradiation to accelerate the reaction. mdpi.comresearchgate.net

These greener reaction media not only reduce the environmental footprint of the synthesis but also align with goals of economic efficiency and operational simplicity. researchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate (Pd(OAc)₂) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) |

| Copper(I) iodide (CuI) |

| Sodium tert-butoxide (NaOtBu) |

| Lithium bis(trimethylsilyl)amide (LiHMDS) |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |

| 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) |

| (2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) (BrettPhos) |

| N,N'-Dimethylethylenediamine (DMEDA) |

| Ammonium chloride |

| Trifluoroacetic acid (TFA) |

Microwave-Assisted and Ultrasonic Irradiation Methods in Pyrimidine Synthesis

The quest for more efficient, rapid, and environmentally benign synthetic methodologies has led to the widespread adoption of alternative energy sources in organic chemistry. nih.govnih.gov Among these, microwave (MW) irradiation and ultrasonic (US) irradiation have emerged as powerful tools for accelerating chemical reactions, often leading to higher yields and purer products compared to conventional heating methods. nih.govnih.gov Their application in the synthesis of heterocyclic compounds, particularly pyrimidines, has been a subject of significant research, offering substantial improvements over classical synthetic routes. nih.govnih.govsemanticscholar.org

Microwave-Assisted Pyrimidine Synthesis

Microwave-assisted organic synthesis utilizes the ability of polar molecules and ions to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This efficient energy transfer can dramatically reduce reaction times from hours to minutes and improve yields. nih.govnih.gov This technique has been successfully applied to various reactions for constructing and functionalizing the pyrimidine core.

One of the most prominent applications is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is crucial for synthesizing aryl-substituted pyrimidines. mdpi.comsemanticscholar.org For instance, the Suzuki coupling of 2,4-dichloropyrimidines with aryl boronic acids under microwave irradiation provides a very efficient route to C4-substituted pyrimidines in good to excellent yields, with reaction times as short as 15 minutes. mdpi.comsemanticscholar.org This approach is highly valuable for introducing aryl groups, such as the '4-iodophenyl' moiety, onto a pre-existing pyrimidine ring. The efficiency of microwave heating has also been demonstrated in the synthesis of 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, showcasing its broad applicability. rsc.orgnih.gov

Multicomponent reactions (MCRs), which form a product in a single step from three or more reactants, also benefit significantly from microwave irradiation. The Biginelli reaction, a classic MCR for synthesizing dihydropyrimidinones, and related reactions for producing pyrimidine-5-carbonitriles, show enhanced reaction rates and yields under microwave conditions. ekb.egsemanticscholar.org For example, the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones via a one-pot MCR is significantly accelerated by microwave irradiation. nih.gov Similarly, 2-formimidate-3-carbonitrile derivatives, which are key intermediates for fused pyrimidines, can be synthesized in minutes using microwaves, compared to longer periods required for conventional methods. mdpi.com

The table below summarizes findings from various studies on microwave-assisted pyrimidine synthesis, highlighting the significant reduction in reaction time and improvement in yields.

| Precursors | Product Type | Catalyst/Conditions | Time | Yield (%) | Reference(s) |

| 2,4-Dichloropyrimidine, Aryl boronic acid | C4-Aryl pyrimidine | Pd(PPh₃)₄, Na₂CO₃, MW | 15 min | Good to Excellent | mdpi.comsemanticscholar.org |

| 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one, Aryl boronic acid | C3-Aryl pyrazolo[1,5-a]pyrimidine | XPhosPdG2/XPhos, MW | Not specified | Good to Excellent | rsc.orgnih.gov |

| Aldehyde, 6-Amino-2,4-dimethoxypyrimidine, Dimedone | Tetrahydropyrimido[4,5-b]quinolin-one | Acetic acid, MW | Not specified | up to 87% | nih.gov |

| 2-Amino-3-carbonitrile precursor, Triethyl orthoformate | 2-Formimidate-3-carbonitrile derivative | Acetic acid, MW (150 °C) | 20 min | Not specified | mdpi.com |

| 1,3,4-Oxadiazole aldehyde, N,N'-Dimethylurea, Acetoacetanilide | Tetrahydropyrimidine derivative | Ethanol, MW | 22-24 min | Not specified | semanticscholar.org |

Ultrasonic Irradiation in Pyrimidine Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes acoustic cavitation—the formation, growth, and violent collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. unito.it This phenomenon enhances mass transfer and accelerates reaction rates. nih.gov Sonochemistry has proven to be a valuable green chemistry tool for the synthesis of pyrimidines and their fused derivatives. nih.govnih.govdntb.gov.ua

The application of ultrasound has been shown to be particularly effective in cyclocondensation and multicomponent reactions for building the pyrimidine scaffold. nih.govnih.gov For instance, the synthesis of 6-amino-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives via a one-pot multicomponent reaction is significantly improved under ultrasonic irradiation, offering higher yields and shorter reaction times in aqueous media compared to conventional methods. orientjchem.org This demonstrates a direct pathway to the pyrimidine-5-carbonitrile core.

Studies have consistently shown that ultrasonic irradiation offers several advantages over traditional heating, including milder reaction conditions and improved energy efficiency. nih.govbeilstein-archives.org A review of ultrasound-assisted pyrimidine synthesis highlights numerous examples where reaction times are reduced from hours to minutes and yields are substantially increased. nih.gov For example, in the synthesis of indolin-2-one coupled pyrimidines, the reaction time for a key cyclocondensation step decreased from 240–360 minutes under conventional heating to just 20–30 minutes with ultrasound, while yields increased from 55–70% to 80–88%. nih.gov

The following table compares conventional and ultrasonic methods for the synthesis of various pyrimidine derivatives, illustrating the benefits of sonication.

| Reaction Type | Conventional Method (Time) | Conventional Method (Yield %) | Ultrasound Method (Time) | Ultrasound Method (Yield %) | Reference(s) |

| Synthesis of 1,2,4-triazolo[1,5-a]pyrimidines | 16 h (reflux) | 73-96% | 5-17 min (99 °C) | 65-96% | nih.govresearchgate.net |

| MCR for tetrahydropyrimidine-5-carbonitriles | Longer reaction times | Lower yields | Significantly reduced times | Elevated yields | orientjchem.org |

| Synthesis of indolin-2-one coupled 2-aminopyrimidines | 240-360 min | 55-70% | 20-30 min | 80-88% | nih.gov |

| Synthesis of 2-chloro-4-methyl-6-(methylthio)pyrimidine | 12 h (methylation step) | Not specified | 30 min (methylation step) | 92% | beilstein-archives.org |

Reactivity Profiles and Advanced Derivatization of 2 4 Iodophenyl Pyrimidine 5 Carbonitrile

Transformations Involving the Aryl Iodide Substituent

The carbon-iodine (C-I) bond is the most labile site on the 2-(4-iodophenyl)pyrimidine-5-carbonitrile molecule, making it a prime target for derivatization. Aryl iodides are highly valued substrates for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal catalysis.

Further Cross-Coupling Reactions at the 4-Iodophenyl Position

The iodophenyl moiety serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. The reactivity of aryl halides in these reactions follows the order I > Br > Cl, positioning the aryl iodide for efficient coupling under mild conditions. wikipedia.org

Key cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an aryl or vinyl boronic acid (or its ester) to form a new C-C bond. It is widely used to construct biaryl systems. The Suzuki coupling of halogenated pyrimidines is a well-established method for creating substituted pyrimidine (B1678525) rings. mdpi.comresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by both palladium and copper complexes. wikipedia.org It is an effective method for synthesizing aryl-alkyne structures. The reaction is highly chemoselective and can be performed under mild conditions, making it suitable for complex molecules. nih.govorganic-chemistry.org

Heck-Mizoroki Reaction: In this reaction, the aryl iodide is coupled with an alkene to form a new, more substituted alkene. wikipedia.orglibretexts.org The Heck reaction is a powerful method for C-C bond formation and can be performed intramolecularly to create cyclic structures. youtube.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl iodide with an amine (primary or secondary). It is a crucial method for synthesizing arylamines.

Stille Coupling: This reaction involves the coupling of the aryl iodide with an organostannane reagent to form a C-C bond.

These reactions allow for the introduction of a vast array of substituents at the 4-position of the phenyl ring, dramatically altering the steric and electronic properties of the parent molecule.

Table 1: Examples of Potential Cross-Coupling Reactions at the 4-Iodophenyl Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(Biphenyl-4-yl)pyrimidine-5-carbonitrile |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(4-(Alkynyl)phenyl)pyrimidine-5-carbonitrile |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-(4-Styrylphenyl)pyrimidine-5-carbonitrile |

Exploration of Other Reactive Pathways for the Carbon-Iodine Bond

Beyond palladium-catalyzed cross-coupling, the C-I bond can participate in several other important transformations:

Ullmann Condensation: A classical copper-catalyzed reaction that can be used to form C-C, C-N, C-O, or C-S bonds, often under harsher conditions than palladium-catalyzed reactions.

Formation of Organometallic Reagents: The aryl iodide can be converted into an organolithium or Grignard reagent through lithium-halogen exchange or reaction with magnesium metal. These highly nucleophilic reagents can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups.

Reductive Deiodination: The iodine atom can be removed and replaced with a hydrogen atom using various reducing agents, such as catalytic hydrogenation or hydride sources, to yield the parent 2-phenylpyrimidine-5-carbonitrile.

Reactions at the Pyrimidine Heterocyclic Ring

The pyrimidine ring is a π-deficient heterocycle, meaning its electron density is significantly lower than that of benzene (B151609). wikipedia.org This property governs its reactivity, making it susceptible to nucleophilic attack but resistant to electrophilic substitution.

Electrophilic Substitution Reactions on Pyrimidine-5-carbonitrile Derivatives

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult. wikipedia.org The two ring nitrogen atoms are electron-withdrawing, which deactivates the ring towards attack by electrophiles. Furthermore, the presence of the strongly electron-withdrawing carbonitrile group at the C5 position further deactivates the ring system. In unsubstituted pyrimidine, the C5 position is the most electron-rich and thus the most likely site for electrophilic attack, however, this position is already functionalized in the target molecule. wikipedia.org Consequently, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation are not typically viable pathways for the derivatization of the this compound core.

Functional Group Interconversions of the Carbonitrile Moiety

The carbonitrile (cyano) group is a versatile functional group that can be converted into a variety of other moieties, providing a rich avenue for derivatization.

Key transformations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-(4-Iodophenyl)pyrimidine-5-carboxylic acid) or an amide (2-(4-Iodophenyl)pyrimidine-5-carboxamide). The specific product depends on the reaction conditions. researchgate.net

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. smolecule.comresearchgate.net This introduces a basic and nucleophilic site into the molecule.

Addition of Nucleophiles: Organometallic reagents like Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.

Cycloaddition: The nitrile can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Table 2: Functional Group Interconversions of the 5-Carbonitrile Moiety

| Reaction Type | Reagents (Typical) | Product Functional Group |

|---|---|---|

| Hydrolysis (to Amide) | H₂SO₄, H₂O | Carboxamide |

| Hydrolysis (to Acid) | NaOH, H₂O, then H₃O⁺ | Carboxylic Acid |

| Reduction | H₂, Raney Ni or LiAlH₄ | Aminomethyl |

Acid-Base Chemistry and Protonation Studies of the Pyrimidine Nitrogen Atoms

The two nitrogen atoms in the pyrimidine ring possess lone pairs of electrons and can act as bases by accepting a proton. However, pyrimidine is a much weaker base than pyridine (B92270). wikipedia.org

The basicity of pyrimidine is significantly influenced by its electronic structure and the substituents attached to the ring. The pKa of protonated pyrimidine is approximately 1.23, compared to 5.30 for protonated pyridine. wikipedia.org This reduced basicity is due to the inductive electron-withdrawing effect of the second nitrogen atom.

In this compound, the basicity of the ring nitrogens is further diminished by the electronic effects of the substituents:

5-Carbonitrile Group: This group is strongly electron-withdrawing through both induction and resonance, significantly reducing the electron density on the pyrimidine ring and the availability of the nitrogen lone pairs for protonation.

2-(4-Iodophenyl) Group: The phenyl group is generally electron-withdrawing, and the iodine substituent adds to this effect, further decreasing the basicity of the heterocyclic system.

Protonation, when it occurs under sufficiently acidic conditions, will take place at one of the ring nitrogen atoms (N1 or N3). This process is reversible and can influence the molecule's photophysical properties and biological interactions. nih.gov

Table 3: Comparative Basicity of Pyrimidine and Related Heterocycles

| Compound | pKa of Conjugate Acid | Comments |

|---|---|---|

| Pyridine | 5.30 wikipedia.org | Reference aromatic amine. |

| Pyrimidine | 1.23 wikipedia.org | Second nitrogen is strongly deactivating. |

| 2-Phenylpyrimidine (B3000279) | ~1.0 (estimated) | Phenyl group is weakly deactivating. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Iodophenyl Pyrimidine 5 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) Analysis of Chemical Environments

The ¹H NMR spectrum of 2-(4-Iodophenyl)pyrimidine-5-carbonitrile is anticipated to display distinct signals corresponding to the protons on the pyrimidine (B1678525) and the 4-iodophenyl rings. The pyrimidine ring protons, typically appearing as singlets due to the lack of adjacent protons, are expected in the downfield region because of the electron-withdrawing nature of the nitrogen atoms and the nitrile group. The proton at the 6-position (H-6) would be deshielded to a greater extent than the proton at the 4-position, though in the 5-substituted pyrimidine system, these appear as two distinct singlets.

The protons of the 4-iodophenyl group will present a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the iodine atom (H-3' and H-5') are expected to be shielded relative to the protons ortho to the pyrimidine ring (H-2' and H-6'), which are influenced by the heterocyclic system. The coupling constant between these adjacent aromatic protons would typically be in the range of 8.0-9.0 Hz.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrimidine H-4, H-6 | ~9.3 | Singlet | N/A |

| Iodophenyl H-2', H-6' | ~8.3 | Doublet | ~8.5 |

| Iodophenyl H-3', H-5' | ~7.9 | Doublet | ~8.5 |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Connectivity

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonitrile carbon (C≡N) is expected to appear in the range of 115-120 ppm. The carbons of the pyrimidine ring will be observed at distinct chemical shifts, with C-2, C-4, and C-6 appearing further downfield due to their proximity to nitrogen atoms. The carbon atom C-5, attached to the nitrile group, will have a unique shift.

For the 4-iodophenyl ring, the carbon atom directly bonded to the iodine (C-4') will show a characteristic upfield shift compared to an unsubstituted benzene (B151609) ring, typically appearing around 95-105 ppm due to the heavy atom effect of iodine. The other aromatic carbons will appear in the expected region of 125-140 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine C-2 | ~162 |

| Pyrimidine C-4, C-6 | ~159 |

| Pyrimidine C-5 | ~110 |

| Nitrile C≡N | ~117 |

| Iodophenyl C-1' (ipso) | ~136 |

| Iodophenyl C-2', C-6' | ~130 |

| Iodophenyl C-3', C-5' | ~139 |

| Iodophenyl C-4' (C-I) | ~100 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the adjacent protons on the 4-iodophenyl ring, showing a cross-peak between the signals of H-2'/H-6' and H-3'/H-5'.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons they are attached to. For instance, it would link the pyrimidine proton signals to their corresponding carbon signals and the iodophenyl proton signals to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations. It would be critical for confirming the connectivity between the two ring systems, for example, by showing a correlation from the H-2'/H-6' protons of the phenyl ring to the C-2 carbon of the pyrimidine ring. It would also confirm the position of the nitrile group by showing correlations from the H-4 and H-6 protons to the nitrile carbon (C≡N) and the C-5 carbon.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show several characteristic absorption bands. A sharp and intense band around 2220-2240 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration.

The aromatic C-H stretching vibrations of both the pyrimidine and iodophenyl rings would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are expected in the 1400-1600 cm⁻¹ region. The C-I stretching vibration is typically weak and appears in the far-infrared region, often around 500-600 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C and C=N Stretch | 1600 - 1400 | Medium to Strong |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Strong |

| C-I Stretch | 600 - 500 | Weak to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of this compound, which extends across both aromatic rings, is expected to result in strong UV absorption. Typically, π → π* transitions are responsible for the main absorption bands in such aromatic systems. The presence of the iodine atom and the nitrogen-containing pyrimidine ring can influence the position and intensity of these bands. It is anticipated that the compound will exhibit one or more strong absorption maxima (λmax) in the ultraviolet region, likely between 250 and 350 nm.

| Electronic Transition | Expected λmax (nm) | Solvent |

|---|---|---|

| π → π* | ~280 - 320 | Ethanol or Acetonitrile |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to deduce structural information from the fragmentation patterns of a molecule. For this compound (C₁₁H₆IN₃), the expected exact mass is approximately 318.96 g/mol . The high-resolution mass spectrum should show a prominent molecular ion peak [M]⁺ at this m/z value.

The fragmentation pattern under electron impact (EI) ionization would likely involve characteristic losses. A major fragmentation pathway would be the cleavage of the C-I bond, resulting in a significant peak corresponding to the loss of an iodine atom (m/z [M-127]⁺). Another common fragmentation for nitriles is the loss of HCN, leading to a peak at m/z [M-27]⁺. Cleavage of the bond between the phenyl and pyrimidine rings could also occur, generating fragments corresponding to the iodophenyl cation (m/z 203) and the pyrimidine-5-carbonitrile radical, or vice-versa.

Computational Chemistry and Theoretical Investigations of 2 4 Iodophenyl Pyrimidine 5 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. nih.govijcce.ac.irderpharmachemica.comderpharmachemica.comresearchgate.netnih.gov By calculating the electron density, DFT methods can accurately predict various molecular attributes, providing a detailed understanding of the electronic structure and reactivity of 2-(4-Iodophenyl)pyrimidine-5-carbonitrile.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

For pyrimidine (B1678525) derivatives, the distribution of HOMO and LUMO densities is typically spread across the aromatic system. In this compound, the HOMO is expected to have significant contributions from the electron-rich iodophenyl and pyrimidine rings, while the LUMO is likely to be localized more on the electron-deficient pyrimidine ring, particularly influenced by the electron-withdrawing nitrile group. A smaller HOMO-LUMO gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Substituted Pyrimidine Derivatives from DFT Calculations

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2,4-diamino-5-cyanopyrimidine | -6.21 | -1.54 | 4.67 |

| 2-amino-4-chloro-5-cyanopyrimidine | -7.12 | -2.45 | 4.67 |

| 4-amino-2-hydroxy-6-phenylpyrimidine-5-carboxamide | -5.89 | -1.98 | 3.91 |

Note: The values presented are illustrative and derived from computational studies on similar pyrimidine structures. The exact values for this compound would require specific calculations.

Electrostatic Potential Surface Mapping and Charge Distribution

Electrostatic potential (ESP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. rsc.orgrsc.org The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the nitrile group due to the presence of lone pairs of electrons. The iodine atom, capable of forming halogen bonds, would also present a region of interest. The hydrogen atoms of the phenyl and pyrimidine rings would exhibit positive potential. This charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the compound's behavior in biological systems.

Ionization Potential and Electron Affinity Calculations

Ionization potential (IP) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when a molecule accepts an electron. These properties are directly related to the HOMO and LUMO energies, respectively, according to Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO). DFT calculations provide a reliable method for determining these values. nih.gov

A high ionization potential suggests that the molecule is stable and less likely to be oxidized, while a high electron affinity indicates a greater tendency to be reduced. For this compound, the presence of the electron-withdrawing nitrile group would be expected to increase its electron affinity.

Table 2: Calculated Electronic Properties for Related Pyrimidine Derivatives

| Property | Representative Value (eV) |

| Ionization Potential (IP) | 8.0 - 9.5 |

| Electron Affinity (EA) | 1.0 - 2.5 |

Note: These are estimated ranges based on calculations for analogous pyrimidine compounds. Specific calculations are needed for this compound.

Molecular Modeling and Dynamics Simulations of Pyrimidine-5-carbonitrile Systems

Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. nih.gov These simulations can provide insights into the conformational flexibility, interactions with solvent molecules, and binding modes with biological targets. For pyrimidine-5-carbonitrile systems, MD simulations can be particularly useful in understanding their behavior in a biological environment, such as their interaction with enzymes or receptors. rsc.orgnih.gov

An MD simulation of this compound would involve defining a force field that describes the interactions between the atoms of the molecule and its surroundings. The simulation would then solve Newton's equations of motion for the system, generating a trajectory of atomic positions and velocities over time. Analysis of this trajectory can reveal important information about the molecule's conformational preferences and dynamic interactions.

Conformational Analysis and Energy Landscape Exploration

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) of a molecule and to determine the energy barriers between them. mdpi.comresearchgate.net For this compound, a key conformational feature is the torsion angle between the pyrimidine and the 4-iodophenyl rings.

The rotation around the C-C single bond connecting the two rings can lead to different spatial arrangements. Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the pyrimidine ring, a completely planar conformation might be energetically unfavorable. DFT calculations can be employed to compute the rotational energy barrier and identify the most stable conformations. The energy landscape can reveal whether the molecule is rigid or flexible, which has implications for its binding to a target protein. Studies on similar 2-phenylpyrimidine (B3000279) derivatives suggest that the twist angle between the rings is a significant conformational parameter. mdpi.com

Theoretical Studies of Tautomeric Equilibria

Tautomerism, the interconversion of structural isomers through proton migration, is a well-known phenomenon in heterocyclic chemistry. ias.ac.inrsc.org Pyrimidine derivatives can exist in different tautomeric forms, which can have distinct chemical and biological properties. nih.govresearchgate.net For this compound, while the primary structure is well-defined, theoretical calculations can explore the possibility and relative stability of less common tautomers.

For instance, if any amino or hydroxyl substituents were present on the pyrimidine ring, the potential for amino-imino or keto-enol tautomerism would be significant. Even in the absence of such groups, protonation at one of the ring nitrogens could lead to different tautomeric cations. Quantum chemical calculations can determine the relative energies of these tautomers, providing insight into their equilibrium populations. The solvent environment can also play a crucial role in stabilizing certain tautomeric forms, a factor that can be investigated using continuum solvation models in DFT calculations.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction mechanisms involving this compound at an atomic level. While specific computational studies detailing the reaction mechanisms exclusively for this compound are not extensively documented in the reviewed literature, the general principles of relevant reaction types, such as the Suzuki-Miyaura cross-coupling, have been thoroughly investigated for analogous aryl-pyrimidine systems. These studies provide significant insights into the plausible reaction pathways, intermediate structures, and transition states for the synthesis and subsequent reactions of this compound.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for biaryl compounds like 2-aryl-pyrimidine derivatives. Computational studies have been instrumental in mapping out the catalytic cycle of this palladium-catalyzed reaction. rsc.orgnih.gov The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations on similar systems have provided a detailed understanding of the energetics and geometries of the species involved in each step. researchgate.netnih.gov

Table 1: Key Stages of the Suzuki-Miyaura Coupling Reaction and Insights from Computational Studies

| Stage | Description | Insights from Computational Chemistry |

| Oxidative Addition | The initial step where the aryl halide (e.g., this compound) reacts with a low-valent palladium(0) complex to form a palladium(II) species. | DFT calculations help determine the activation energy barrier for this step. Studies on various aryl halides indicate that the C-I bond is more susceptible to oxidative addition than C-Br or C-Cl bonds due to its lower bond dissociation energy. illinois.edu The calculations can model the geometry of the transition state, which typically involves the approach of the palladium catalyst to the carbon-halogen bond. |

| Transmetalation | The transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the palladium(II) complex, typically requiring a base. | This is often the rate-determining step. nih.gov Computational models have been crucial in elucidating the role of the base and the formation of key intermediates, such as those containing a Pd-O-B linkage. nih.gov DFT can predict the structures of various proposed intermediates and transition states, helping to distinguish between different mechanistic pathways. mdpi.com |

| Reductive Elimination | The final step where the two coupled organic fragments are expelled from the palladium center, forming the final biaryl product and regenerating the palladium(0) catalyst. | Computational studies provide the energy profile for this step, confirming it is typically a facile and exothermic process. nih.gov The calculations can also predict the geometry of the pre-reductive elimination complex and the transition state leading to the C-C bond formation. |

Detailed Research Findings from Analogous Systems

Research on related pyrimidine-containing molecules has utilized DFT to explore their synthesis and properties. For instance, in the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) derivatives via Suzuki coupling, DFT calculations were employed to analyze the electronic and structural properties of the resulting products. researchgate.net Such studies often compute reactivity descriptors like frontier molecular orbital energies (HOMO-LUMO gap), which can infer the kinetic stability of the molecules.

Furthermore, computational investigations of the Suzuki-Miyaura reaction with different palladium catalysts and ligands have provided a deeper understanding of how these components influence the reaction's efficiency. DFT calculations can model the interaction of various phosphine (B1218219) ligands with the palladium center and how this affects the energetics of the catalytic cycle. researchgate.net For reactions involving heterocyclic compounds like pyrimidines, computational models can also account for the potential coordination of the ring nitrogen atoms to the palladium center, which can influence the reaction pathway.

Photophysical Properties and Optoelectronic Applications of Pyrimidine 5 Carbonitrile Derivatives

Characterization of Light Absorption and Emission Spectra of Pyrimidine-5-carbonitrile Chromophores

Derivatives of pyrimidine-5-carbonitrile typically exhibit strong absorption bands in the ultraviolet (UV) to visible region of the electromagnetic spectrum. The precise position of the absorption maximum (λ_abs) is highly dependent on the nature of the substituent attached to the pyrimidine (B1678525) core, particularly at the 2- and 4-positions. For instance, the introduction of electron-donating groups, such as triphenylamine (B166846) or carbazole, can lead to a significant red-shift in the absorption spectrum. researchgate.net

Upon photoexcitation, these compounds often display fluorescence, with emission colors ranging from the violet-blue to the red part of the spectrum. researchgate.netresearchgate.net The emission properties, including the wavelength of maximum emission (λ_em) and fluorescence quantum yield (Φ_F), are also heavily influenced by the molecular structure. A series of pyrimidine derivatives bearing triphenylamine or 9-ethylcarbazole (B1664220) substituents have been shown to absorb UV light and emit in the violet-blue region. researchgate.net The combination of a 4,6-diphenylpyrimidine-5-carbonitrile acceptor with an ortho-linked donor has been utilized in the design of emitters for thermally activated delayed fluorescence (TADF), a key mechanism for highly efficient organic light-emitting diodes (OLEDs). rsc.org

Table 1: Photophysical Data for Selected Pyrimidine Derivatives

| Compound/System | Absorption Max (λ_abs) | Emission Max (λ_em) | Application/Feature |

|---|---|---|---|

| Pyrimidine with triphenylamine/carbazole substituents | UV region | Violet-blue | General luminescence |

| 4,6-diphenylpyrimidine-5-carbonitrile (PyCN) TADF emitter | N/A | N/A | Reduced delayed fluorescence lifetime (2.4 µs) |

| 5-(4'-dimethylaminobenzylidene) barbituric acid | N/A | 630 nm (red) | Aggregation-Induced Emission |

Note: Data is compiled from various studies on pyrimidine derivatives to illustrate typical properties.

Investigation of Intramolecular Charge Transfer (ICT) Processes in Substituted Pyrimidines

The photophysical behavior of many substituted pyrimidines is governed by intramolecular charge transfer (ICT) processes. nih.govnih.gov In a typical "push-pull" architecture, the pyrimidine-5-carbonitrile moiety acts as a potent electron acceptor (the "pull"). When linked to an electron-donating group (the "push"), such as a substituted phenyl ring, photoexcitation can trigger the transfer of an electron from the donor to the acceptor part of the molecule. researchgate.net

This charge separation in the excited state creates a large dipole moment, and the resulting ICT state is often responsible for the observed fluorescence. rsc.org The efficiency and energy of the ICT process are critical in determining the compound's luminescent properties. Kinetic analyses of related fluorophores have shown that upon excitation, they can evolve in picoseconds into a distorted ICT excited state that is strongly stabilized in energy before relaxing to the ground state via light emission. researchgate.net In some systems, this process is so efficient that it forms the basis for advanced applications like thermally activated delayed fluorescence (TADF), where triplet excitons can be converted to emissive singlet excitons via an ICT state, significantly boosting the efficiency of OLEDs. nih.gov

Solvatochromism and Environmental Sensitivity of Photophysical Properties

A hallmark of compounds exhibiting strong intramolecular charge transfer is solvatochromism—the change in absorption or emission color with the polarity of the solvent. nih.gov Pyrimidine-5-carbonitrile derivatives often display positive solvatochromism, where the emission peak shifts to longer wavelengths (a red-shift) as the solvent polarity increases. nih.govnih.gov

This phenomenon occurs because the ICT excited state, having a large dipole moment, is more stabilized by polar solvent molecules than the less polar ground state. This stabilization lowers the energy of the excited state, resulting in lower-energy (red-shifted) fluorescence. nih.gov For example, studies on 4-(aryl)-benzo researchgate.netrsc.orgimidazo[1,2-a]pyrimidine-3-carbonitriles, a related class of compounds, recorded positive emission solvatochromism with large Stokes shifts ranging from 120 to 180 nm. nih.govnih.gov This sensitivity to the local environment makes these compounds suitable for use as probes to characterize the polarity of microenvironments.

Table 2: Example of Solvatochromic Shift in a Pyrimidine Derivative

| Solvent | Polarity | Emission Maximum (λ_em) |

|---|---|---|

| Toluene | Low | Shorter Wavelength (e.g., Blue/Green) |

| Dichloromethane | Medium | Intermediate Wavelength |

| Acetonitrile | High | Longer Wavelength (e.g., Yellow/Orange) |

Note: This table represents a typical trend for pyrimidine derivatives exhibiting positive solvatochromism. Actual wavelengths vary by specific compound.

Exploration of Aggregation-Induced Emission (AIE) Phenomena in Pyrimidine-Based Systems

While many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence is diminished or extinguished in the solid state or in aggregates, some pyrimidine-based systems exhibit the opposite effect: aggregation-induced emission (AIE). nih.govrsc.org Molecules with AIE characteristics are typically non-emissive or weakly fluorescent when dissolved in a good solvent but become highly luminescent upon aggregation. researchgate.netnih.gov

This phenomenon in pyrimidine derivatives is often attributed to the mechanism of restricted intramolecular rotation (RIR). nih.gov In solution, flexible parts of the molecule (like phenyl rings) can rotate freely, providing non-radiative pathways for the excited state to decay, thus quenching fluorescence. In the aggregated state, these rotations are physically hindered, which blocks the non-radiative decay channels and forces the excited state to relax by emitting light, thereby "switching on" the fluorescence. researchgate.netnih.gov For instance, certain 5-(benzylidene)pyrimidine-2,4,6-triones are virtually non-luminescent in dilute solutions but become highly emissive upon aggregation in poor solvents or in the solid state. researchgate.net Similarly, AIE has been demonstrated for 4-(aryl)-benzo researchgate.netrsc.orgimidazo[1,2-a]pyrimidine-3-carbonitriles in mixtures of THF and water. nih.govnih.gov

Potential Applications in Advanced Optoelectronic Materials

The diverse and tunable photophysical properties of pyrimidine-5-carbonitrile derivatives make them highly attractive for a range of advanced material applications.

The high fluorescence quantum yields and tunable emission colors of pyrimidine-based chromophores make them excellent candidates for luminescent materials. They are particularly significant in the development of Organic Light-Emitting Diodes (OLEDs). rsc.orgnih.gov The pyrimidine-5-carbonitrile core is a strong acceptor, making it a key building block for TADF emitters, which enable OLEDs to achieve nearly 100% internal quantum efficiency. rsc.org By forming exciplex systems, pyrimidine derivatives can also act as high-performance hosts for both fluorescent and phosphorescent emitters. ossila.com The ability to tune emission across the visible spectrum by modifying substituents also opens the door to creating materials for solid-state lighting, including white photoluminescence through the combination of different emitters. researchgate.netnih.gov

The sensitivity of the photophysical properties of pyrimidine derivatives to their environment can be harnessed for sensing applications. The nitrogen atoms in the pyrimidine ring are basic and can be protonated by acids. This protonation alters the electronic structure of the molecule and can lead to a distinct change in its fluorescence, such as quenching or a color shift. researchgate.netnih.gov This acidochromic behavior allows these compounds to function as reversible, naked-eye sensors for acids and bases, both in solution and in the solid state for detecting vapors. nih.gov

Furthermore, the predictable on/off switching of fluorescence in response to chemical inputs (like protons) makes these molecules building blocks for molecular logic gates. nih.gov By designing molecules that respond to specific inputs, it is possible to construct systems that perform logical operations (e.g., AND, OR) at the molecular level, a foundational concept for molecular computing. nih.gov

Supramolecular Chemistry and Crystal Engineering of Pyrimidine 5 Carbonitrile Derivatives

Analysis of Hydrogen Bonding Patterns and Directionality in Pyrimidine-Containing Crystals

Hydrogen bonding is a primary driving force in the crystal packing of pyrimidine (B1678525) derivatives. The nitrogen atoms within the pyrimidine ring are effective hydrogen bond acceptors, while various substituents can act as donors or acceptors, leading to predictable and directional interactions.

In analogous pyrimidinone structures, which share the core pyrimidine ring, robust hydrogen bonds are consistently observed. researchgate.net The most predominant of these are N−H···O and C−H···O interactions, which can have stabilization energies averaging around -16.55 kcal mol⁻¹ and -6.48 kcal mol⁻¹, respectively. acs.org For 2-(4-Iodophenyl)pyrimidine-5-carbonitrile, which lacks N-H donors, weaker C-H···N and C-H···O interactions are anticipated. The aromatic protons of the phenyl ring and the C-H bond on the pyrimidine ring can act as donors, while the pyrimidine nitrogens and the nitrogen of the cyano group can act as acceptors. These interactions, though weaker, are highly directional and play a crucial role in defining the crystal lattice. The study of nucleobase pairs in small molecule crystals confirms that interactions involving two or more hydrogen bonds are common, leading to planar, stable structures. nih.gov

Table 1: Common Hydrogen Bond Interactions in Pyrimidine-Related Crystals

| Interaction Type | Donor | Acceptor | Average Energy (kcal mol⁻¹) |

|---|---|---|---|

| N−H···O | N-H Group | Carbonyl Oxygen | -16.55 acs.org |

| C−H···O | C-H Group | Carbonyl Oxygen | -6.48 acs.org |

Note: Data is based on studies of pyrimidinone derivatives and serves as an illustrative guide for potential interactions in pyrimidine-5-carbonitrile crystals.

Principles of Self-Assembly and Rational Design of Supramolecular Synthons

The rational design of crystalline materials relies on the concept of supramolecular synthons—structural motifs formed by specific and reliable intermolecular interactions. mdpi.com By identifying and utilizing robust synthons, crystal engineers can predict and control the assembly of molecules into larger architectures.

For pyrimidine derivatives, a common and highly predictable motif is the R₂²(8) ring, which typically forms through a pair of complementary hydrogen bonds. rsc.org This synthon is frequently observed in co-crystals of diaminopyrimidines and carboxylates. nih.gov In the case of this compound, the presence of the 4-iodophenyl group introduces the possibility of another powerful and directional interaction: halogen bonding. The iodine atom can act as a Lewis acid (halogen bond donor), interacting with Lewis bases such as the nitrogen atoms of the pyrimidine or cyano groups. This C–I···N synthon can compete with or complement hydrogen bonding to direct self-assembly. The interplay between C-H···N hydrogen bonds, C–I···N halogen bonds, and π–π stacking interactions involving the phenyl and pyrimidine rings provides a rich toolkit for the rational design of its solid-state structures.

Formation and Characterization of Co-crystals and Salts Involving Pyrimidine Derivatives

Co-crystallization is a powerful technique used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. mdpi.com Co-crystals are multi-component solids held together by non-covalent interactions, most commonly hydrogen bonds. mdpi.com

Pyrimidine derivatives are excellent candidates for co-crystal formation due to their hydrogen bonding capabilities. researchgate.net Studies on 2,4-diaminopyrimidine (B92962) derivatives like pyrimethamine (B1678524) and trimethoprim (B1683648) show they readily form co-crystals and salts with various co-formers, including carboxylic acids and sulfa drugs. nih.gov These structures are often stabilized by robust heterodimeric synthons, such as the R₂²(8) motif formed between a pyrimidine ring and a carboxylic acid. researchgate.net

For this compound, potential co-formers could be selected to specifically target its functional groups. For instance:

Carboxylic acids could form C–O–H···N hydrogen bonds with the pyrimidine or nitrile nitrogens.

Molecules with Lewis basic sites (e.g., pyridine (B92270) rings, amide oxygens) could form halogen bonds with the iodine atom. The formation of such co-crystals would be characterized using techniques like single-crystal X-ray diffraction (SC-XRD) to elucidate the precise intermolecular interactions and packing arrangements.

Coordination Chemistry and Metal-Organic Supramolecular Architectures with Pyrimidine Ligands

The nitrogen atoms of pyrimidine and its derivatives make them excellent ligands for coordinating with metal ions. researchgate.net This property is extensively used to construct metal-organic frameworks (MOFs) and other supramolecular architectures with diverse functionalities.

The this compound molecule offers multiple potential coordination sites:

N1 and N3 of the Pyrimidine Ring: These nitrogen atoms can act as monodentate or bidentate bridging ligands, connecting metal centers into one-, two-, or three-dimensional networks. scribd.com

The Nitrile Group (–C≡N): The nitrogen atom of the cyano group can also coordinate to metal ions, adding another layer of versatility to the ligand's binding modes.

The rich coordination chemistry of pyridine-type ligands has been used to create complex molecular assemblies on surfaces. nih.govacs.org By selecting appropriate metal ions (e.g., Cu(II), Pt(II), Ag(I)) and controlling reaction conditions, this compound could be used as a building block for self-assembled metal-organic polygons, cages, or extended frameworks. The specific geometry of the resulting architecture would be dictated by the coordination preference of the metal ion and the steric and electronic properties of the pyrimidine ligand.

Influence of Molecular Design on Hierarchical Supramolecular Organization

Hierarchical self-assembly is a process where molecules first form simple, ordered structures (like dimers or chains) via strong, specific interactions, which then organize into more complex superstructures at a higher level. nih.gov This multi-level organization is fundamental to the formation of complex biological systems and advanced functional materials.

The molecular design of this compound is well-suited to hierarchical organization. The molecule possesses distinct functional groups capable of forming orthogonal non-covalent interactions with different strengths and directionalities. A potential assembly pathway could be:

Level 1 (Primary Structure): Formation of robust chains or dimers guided by the strongest available interactions, such as C–I···N halogen bonds or strong hydrogen bonds with a co-former.

Level 2 (Secondary Structure): These primary structures could then assemble into 2D sheets or 3D networks through weaker interactions like C-H···N bonds or π–π stacking of the aromatic rings.

This combination of multiple, non-interfering interactions allows for the programmed assembly of complex and functional superstructures. nih.gov The precise balance between halogen bonding, hydrogen bonding, and π-stacking, dictated by the molecule's design, will ultimately determine the final hierarchical supramolecular organization.

Future Research Directions and Emerging Paradigms for 2 4 Iodophenyl Pyrimidine 5 Carbonitrile Research

Development of Novel and Highly Efficient Catalytic Systems for Pyrimidine (B1678525) Functionalization

The functionalization of the pyrimidine core is crucial for synthesizing derivatives with enhanced properties. While traditional methods exist, future research will focus on developing more sophisticated and efficient catalytic systems. A primary area of interest is the direct C–H functionalization of the pyrimidine ring, which avoids the need for pre-functionalized starting materials, thereby reducing step counts and improving atom economy. researchgate.netthieme-connect.com

Palladium-catalyzed reactions have been instrumental in modifying heterocyclic compounds, and new generations of palladium catalysts with specialized ligands are being explored to achieve higher regioselectivity and yields in reactions involving the pyrimidine ring of 2-(4-Iodophenyl)pyrimidine-5-carbonitrile. rsc.org These advancements aim to enable selective arylation, alkylation, or amination at specific positions on the pyrimidine core, which is traditionally challenging due to the ring's electronic properties.

Future catalytic systems are expected to offer:

Enhanced Regioselectivity: Precisely targeting specific C-H bonds on the pyrimidine ring (e.g., C-4, C-6) without affecting the iodophenyl moiety.

Broader Substrate Scope: Compatibility with a wider range of functional groups, allowing for the synthesis of more complex and diverse derivatives.

Milder Reaction Conditions: Utilization of lower temperatures and pressures, reducing energy consumption and the formation of byproducts.

Use of Earth-Abundant Metals: Shifting from precious metals like palladium to more sustainable catalysts based on copper, nickel, or iron. mdpi.com

Table 1: Comparison of Catalytic Strategies for Pyrimidine Functionalization

| Catalytic Approach | Catalyst Example | Target Bond | Advantages | Future Research Goal |

|---|---|---|---|---|

| Traditional Cross-Coupling | Pd(PPh₃)₄ | C-I (on phenyl) | Well-established, reliable for modifying the phenyl ring. | Not applicable to pyrimidine core. |

| Direct C-H Arylation | Pd(OAc)₂ with specialized ligands | C-H (on pyrimidine) | High atom economy, fewer synthetic steps. thieme-connect.com | Improving selectivity and functional group tolerance. |

| Photoredox Catalysis | Ru(bpy)₃²⁺ or organic dyes | C-H / C-X | Mild conditions, novel reactivity pathways. | Expanding applicability to complex pyrimidine substrates. |

| Base-Metal Catalysis | Ni or Cu complexes | C-H / C-X | Lower cost, sustainable. mdpi.com | Enhancing catalyst stability and efficiency. |

Integration of Artificial Intelligence (AI) and Machine Learning in Chemical Synthesis and Data Interpretation

For this specific compound, AI can be applied in several key areas:

Retrosynthetic Analysis: AI algorithms can propose novel and efficient synthetic routes to complex target molecules derived from this compound, potentially identifying pathways that are non-intuitive to human chemists. nih.govchemical.ai

Reaction Optimization: Machine learning models can predict the optimal conditions (e.g., catalyst, solvent, temperature) to maximize the yield and purity of a reaction, minimizing the need for extensive trial-and-error experimentation. technologynetworks.com

Property Prediction: AI can be trained to predict the physicochemical and biological properties of virtual derivatives of this compound. This allows for the in silico screening of large libraries of potential compounds, identifying promising candidates for synthesis and testing.

Automated Synthesis: AI-driven systems can be coupled with robotic platforms to enable the autonomous synthesis of new derivatives, accelerating the discovery and development cycle. pharmafeatures.com

Table 2: Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Synthesis Planning | Predicts multi-step reaction pathways from starting materials. | Accelerates the design of synthetic routes to novel derivatives. nih.gov |

| Yield Prediction | Forecasts the outcome of a chemical reaction under specific conditions. | Reduces experimental optimization time and resource consumption. mindmapai.app |

| Data Interpretation | Analyzes complex datasets (e.g., spectroscopic, biological screening) to identify structure-activity relationships. | Enhances understanding of how molecular modifications affect function. |